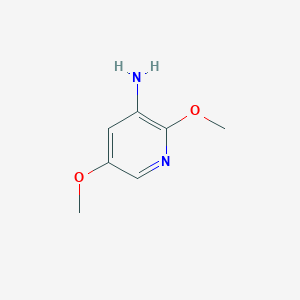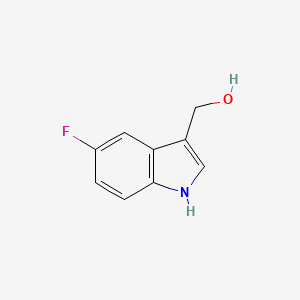
(2-Methylaziridin-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylaziridin-1-yl)(phenyl)methanone: is an organic compound characterized by the presence of an aziridine ring and a phenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylaziridin-1-yl)(phenyl)methanone typically involves the reaction of 2-methylaziridine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: (2-Methylaziridin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions include oxides, alcohols, and substituted aziridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, (2-Methylaziridin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool in biochemical research .
Medicine: In medicine, this compound is being explored for its potential as a therapeutic agent. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (2-Methylaziridin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The aziridine ring is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by targeting DNA and disrupting cellular functions .
Comparison with Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring structure and exhibit similar chemical reactivity.
Phenyl(piperazin-1-yl)methanone: This compound has a similar methanone moiety but differs in the presence of a piperazine ring instead of an aziridine ring.
Uniqueness: (2-Methylaziridin-1-yl)(phenyl)methanone is unique due to its combination of an aziridine ring and a phenyl group attached to a methanone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2-methylaziridin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C10H11NO/c1-8-7-11(8)10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
InChI Key |
SYZZWFFUXKWNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)


![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)


![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)




